Direct yellow 34

Description

Properties

IUPAC Name |

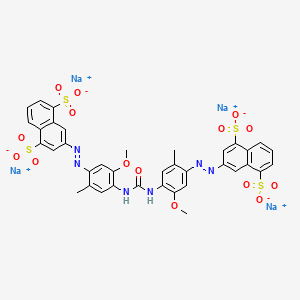

tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H32N6O15S4.4Na/c1-19-11-29(31(57-3)17-27(19)42-40-21-13-25-23(35(15-21)61(51,52)53)7-5-9-33(25)59(45,46)47)38-37(44)39-30-12-20(2)28(18-32(30)58-4)43-41-22-14-26-24(36(16-22)62(54,55)56)8-6-10-34(26)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRFOMXXFJIGMQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N6Na4O15S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881407 | |

| Record name | C.I. Direct Yellow 34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1016.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6420-33-3, 68109-69-3 | |

| Record name | Direct Yellow 34 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068109693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Yellow 34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-p-phenylene)azo]]bis(naphthalene-1,5-disulphonic) acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT YELLOW 34 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGW3G4Z0GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Direct yellow 34 chemical and physical properties

An In-depth Technical Guide to Direct Yellow 34 (C.I. 29060)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the disazo dye, this compound (C.I. 29060). The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and applications.

Chemical and Physical Properties

This compound, also known by its synonym Direct Fast Yellow 3RL, is a water-soluble dye utilized primarily in the paper and textile industries for coloring cellulosic fibers.[1][2]

Identifiers and General Characteristics

The fundamental identification and general properties of this compound are summarized in the table below.

| Property | Value |

| C.I. Name | This compound[1] |

| C.I. Number | 29060[1][3] |

| CAS Number | 6420-33-3[1][3] |

| Synonym | Direct Fast Yellow 3RL[1][3] |

| Molecular Formula | C₃₇H₂₈N₆Na₄O₁₅S₄[1][3] |

| Systematic Name | tetrasodium 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)[4][5] |

| Appearance | Red-Light Yellow Powder[3] |

| Chemical Class | Disazo Dye[1] |

Physicochemical Data

Quantitative and qualitative physicochemical data for this compound are presented in the following table.

| Property | Value |

| Molecular Weight | 1016.87 g/mol [1][3] |

| Melting Point | Information not publicly available; likely decomposes before melting. |

| Boiling Point | Information not publicly available. |

| Density | Information not publicly available. |

| Solubility | Soluble in water, forming an orange solution.[1] |

| Behavior in Strong Acid | In concentrated sulfuric acid, it produces a blue to blue-black precipitate. In concentrated hydrochloric acid, a blu-ray black precipitate is formed.[1] |

| Behavior in Strong Base | In a 10% sodium hydroxide (B78521) solution, a yellow precipitate is formed.[1] |

Fastness Properties

The resistance of this compound to various environmental factors is crucial for its application. Standardized fastness ratings are provided below.

| Property | ISO Rating | AATCC Rating |

| Light Fastness | 6-7[1] | 5[1] |

| Washing (Soaping) | Fading: 2-3, Staining: 3[1] | Fading: 3-4, Staining: 3[1] |

| Acid Resistance | Fading: 3[1] | 4-5[1] |

| Alkali Resistance | Fading: 5[1] | 3[1] |

| Water Resistance | Fading: 3[1] | 3[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its application in dyeing.

Synthesis of this compound (C.I. 29060)

The synthesis is a classic example of azo dye production, involving diazotization followed by a coupling reaction.[1]

Protocol:

-

Diazotization of 3-Aminonaphthalene-1,5-disulfonic acid: a. Prepare an aqueous solution of 3-Aminonaphthalene-1,5-disulfonic acid. b. Cool the solution to a temperature range of 0-5°C using an ice bath. c. Under constant stirring, slowly add a pre-cooled aqueous solution of sodium nitrite. d. Acidify the mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 0-5°C. The completion of diazotization is indicated by a positive test on starch-iodide paper (immediate blue-black color).

-

Coupling to 2-Amino-4-methylanisole: a. In a separate reaction vessel, prepare a solution of 2-Amino-4-methylanisole. b. Cool this solution to below 10°C. c. Slowly add the cold diazonium salt solution from step 1 to the 2-Amino-4-methylanisole solution with vigorous agitation. d. Maintain the temperature of the reaction mixture below 10°C to ensure the stability of the diazonium salt and control the coupling reaction. e. The coupling reaction results in the formation of the this compound dye precipitate.

-

Isolation and Purification: a. The precipitated dye is collected by filtration. b. The crude dye is then subjected to a purification process, which may be what is referred to in some technical literature as "light gasification," likely a washing or recrystallization step to remove unreacted starting materials and byproducts.[1] c. The purified dye is then dried to yield the final product.

Dyeing of Cotton with this compound

This protocol provides a general laboratory procedure for the application of this compound to a cellulosic substrate such as cotton.

Materials and Reagents:

-

This compound dye

-

Scoured and bleached cotton fabric

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Non-ionic detergent

-

Distilled water

-

Laboratory dyeing apparatus

Protocol:

-

Preparation of the Dyebath: a. Accurately weigh the cotton fabric sample. b. Calculate the required amount of this compound for the desired shade depth (e.g., 1.0% on weight of fabric, o.w.f.). c. Create a smooth paste of the dye powder with a small volume of cold distilled water. d. Dissolve the paste by adding boiling distilled water with continuous stirring. e. In the dyeing vessel, add the dissolved dye, the required amount of electrolyte (e.g., 10-20 g/L NaCl), and a small amount of sodium carbonate (e.g., 1-2 g/L) to maintain an alkaline pH. f. Add sufficient distilled water to achieve the desired liquor ratio (e.g., 20:1).

-

Dyeing Procedure: a. Thoroughly wet the cotton fabric sample before introducing it into the dyebath at an initial temperature of approximately 40°C. b. Raise the temperature of the dyebath to 90-95°C at a rate of 2°C per minute. c. Maintain the dyeing at this temperature for 45-60 minutes, ensuring the fabric is continuously agitated to promote level dyeing. d. After the dyeing period, allow the dyebath to cool down to about 60°C.

-

Rinsing and After-treatment: a. Remove the dyed fabric from the dyebath and rinse it under cold running water until the water runs clear. b. For improved wash fastness, a soaping treatment is recommended. This involves washing the dyed fabric in a solution containing 2 g/L of a non-ionic detergent at 60-70°C for 15 minutes. c. Rinse the fabric thoroughly with hot water followed by cold water. d. Squeeze the excess water from the fabric and allow it to air dry.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and application of this compound.

Caption: Synthesis workflow of this compound.

Caption: Experimental workflow for dyeing cotton fabric.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Dyes - Affordable Price, CAS 6420-33-3, Exporter, Manufacturer & Supplier [dyestuff.co.in]

- 3. sdinternational.com [sdinternational.com]

- 4. 6420-33-3 CAS MSDS (tetrasodium 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

In-Depth Technical Guide to the Characterization of Direct Yellow 34 (CAS No. 6420-33-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 34, identified by CAS number 6420-33-3 and Colour Index (C.I.) number 29060, is a disazo direct dye.[1] This technical guide provides a comprehensive overview of the characterization of this compound, summarizing its known physicochemical properties and outlining general experimental protocols for its analysis. The document is intended to serve as a foundational resource for professionals in research and development who are working with or investigating this compound.

Core Compound Information

This compound is a water-soluble dye belonging to the double azo class of compounds.[1] Its primary applications are in the dyeing of cellulose (B213188) fibers and paper.[1]

Physicochemical and Identification Properties

A summary of the key identification and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6420-33-3 | [1] |

| C.I. Name | This compound | [1] |

| C.I. Number | 29060 | [1] |

| Molecular Formula | C₃₇H₂₈N₆Na₄O₁₅S₄ | [1] |

| Molecular Weight | 1016.87 g/mol | [1] |

| Chemical Class | Disazo | [1] |

| Physical Appearance | Reddish-yellow powder | |

| Hue | Reddish Yellow | |

| Solubility | Soluble in water (orange solution) | [1] |

Fastness Properties

The resistance of a dye to fading or running is a critical parameter for its application. The fastness properties of this compound are rated on a standardized scale and are summarized in Table 2.

| Fastness Test | ISO Standard Rating | AATCC Standard Rating | Reference |

| Acid Resistance | 3 (Fading) | 4-5 (Stain) | [1] |

| Alkali Resistance | 5 (Fading) | 3 (Stain) | [1] |

| Light Fastness | 6-7 | 5 | [1] |

| Soaping | 2-3 (Fading), 3 (Stain) | 3-4 (Fading), 3 (Stain) | [1] |

Synthesis

The manufacturing process for this compound involves a diazotization and coupling reaction. The general synthesis pathway is described as the diazotization of 3-Aminonaphthalene-1,5-disulfonic acid, which is then coupled with 2-Amino-4-methylanisole, followed by a phosgenation step ("light gasification").[1]

Experimental Characterization Protocols

A thorough characterization of this compound requires a suite of analytical techniques to confirm its identity, purity, and structural features. The following sections outline general experimental protocols that can be adapted for this purpose.

Spectroscopic Analysis

UV-Vis spectroscopy is employed to determine the maximum absorption wavelength (λmax) of the dye, which is characteristic of its chromophore.

Experimental Protocol:

-

Solvent Selection: Use a high-purity solvent in which the dye is soluble, such as deionized water or a suitable organic solvent.

-

Sample Preparation: Prepare a dilute stock solution of this compound of a known concentration. Further dilute the stock solution to prepare a series of standards with concentrations that fall within the linear range of the spectrophotometer.

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum of the sample solutions against a solvent blank over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

References

An In-depth Technical Guide on the Molecular Structure of C.I. Direct Yellow 34

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of C.I. Direct Yellow 34 (C.I. 29060). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Molecular Structure and Identification

C.I. This compound is a synthetic dye belonging to the double azo class of compounds. Its chemical identity is established by the following identifiers:

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 29060 |

| CAS Number | 6420-33-3 |

| Molecular Formula | C₃₇H₂₈N₆Na₄O₁₅S₄[1] |

| Molecular Weight | 1016.87 g/mol [1] |

The molecular structure of C.I. This compound is derived from its synthesis process, which involves the diazotization of 3-aminonaphthalene-1,5-disulfonic acid and subsequent coupling with 2-amino-4-methylanisole.[1] A final "light gasification" step, likely an oxidative process, is employed to form a triazole ring, which enhances the dye's stability and lightfastness. Based on this synthesis, the proposed molecular structure is presented below.

Proposed Molecular Structure of C.I. This compound

Caption: Proposed connectivity of C.I. This compound.

Physicochemical Properties

The physicochemical properties of C.I. This compound are summarized in the table below. It is important to distinguish this dye from C.I. Pigment Yellow 34, which is an inorganic lead chromate (B82759) compound with significantly different properties.

| Property | Value/Description |

| Appearance | Red-light yellow powder |

| Solubility | Soluble in water, forming an orange solution.[1] |

| Behavior in Acid | In strong sulfuric acid, it produces a blue to blue-black color, with a blue-black precipitate upon dilution.[1] Addition of strong hydrochloric acid to the aqueous solution results in a blue-ray black precipitate.[1] |

| Behavior in Alkali | Addition of a 10% sodium hydroxide (B78521) solution to the aqueous solution yields a yellow precipitate.[1] |

| Melting Point | Data not available; likely decomposes at high temperatures. |

| Boiling Point | Data not available. |

Experimental Protocols

The synthesis of C.I. This compound is a multi-step process involving diazotization, azo coupling, and an oxidative cyclization. The following is a representative experimental protocol based on established methods for preparing similar azo dyes.

Caption: Synthesis pathway of C.I. This compound.

Protocol:

-

Diazotization: 3-Aminonaphthalene-1,5-disulfonic acid is dissolved in water and acidified with hydrochloric acid. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Azo Coupling: In a separate vessel, 2-Amino-4-methylanisole is dissolved in an appropriate solvent. The solution of the diazonium salt is then slowly added to the 2-amino-4-methylanisole solution under alkaline conditions to facilitate the coupling reaction, forming the intermediate bis-azo dye.

-

Oxidative Cyclization ("Light Gasification"): The intermediate dye is then subjected to an oxidative treatment. This process is believed to form a triazole ring from the amino groups of the coupled 2-amino-4-methylanisole moieties, which enhances the stability and lightfastness of the final dye molecule.

-

Isolation and Purification: The final dye is precipitated from the reaction mixture, filtered, washed, and dried.

The environmental fate of azo dyes is a significant area of research. A common experimental workflow to study the photocatalytic degradation of C.I. This compound is outlined below.

Caption: General workflow for photocatalytic degradation studies.

Protocol:

-

Preparation of Dye Solution: A stock solution of C.I. This compound of a known concentration is prepared in deionized water.

-

Photocatalyst Suspension: A specific amount of a photocatalyst, such as titanium dioxide (TiO₂), is added to the dye solution in a photoreactor.

-

Adsorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the photocatalyst, reaching an adsorption-desorption equilibrium.

-

Photoreaction: The suspension is then exposed to a light source (e.g., a UV lamp or a solar simulator). The reaction is typically carried out under constant stirring and controlled temperature.

-

Sample Collection: Aliquots of the suspension are collected at regular time intervals. The photocatalyst is removed from the aliquots by centrifugation or filtration.

-

Analysis: The concentration of the dye in the supernatant is measured using UV-Vis spectrophotometry at its maximum absorption wavelength. Further analysis by High-Performance Liquid Chromatography (HPLC) can be used to identify degradation byproducts, and Total Organic Carbon (TOC) analysis can determine the extent of mineralization.

Biological and Toxicological Considerations

While specific toxicological data for C.I. This compound is limited in the public domain, as an azo dye, it is important to consider the potential for the reductive cleavage of the azo bonds (-N=N-) under anaerobic conditions, such as in the gut microbiota or in certain environmental compartments. This cleavage can release aromatic amines, which may have a higher toxicity than the parent dye molecule. The starting materials, particularly the aromatic amines, should be evaluated for their toxicological profiles when assessing the overall safety of the dye. Further research is needed to fully characterize the toxicological and ecotoxicological profile of C.I. This compound and its degradation products.

References

Spectroscopic Analysis of Direct Yellow 34: A Technical Guide to UV-Vis and Fluorescence Characterization

Introduction

Direct Yellow 34 (C.I. 29060) is a water-soluble, double azo dye known for its application in coloring cellulose (B213188) fibers and paper.[1][2] As with many organic dyes, a thorough understanding of its photophysical properties is crucial for quality control, application development, and research into its interactions with various substrates and environments. This technical guide provides an in-depth overview of the core spectroscopic techniques—UV-Visible (UV-Vis) absorption and fluorescence spectroscopy—as applied to the analysis of this compound and related azo dyes.

Due to the limited availability of specific published spectroscopic data for this compound, this guide presents detailed, generalized experimental protocols based on established methodologies for other azo dyes.[3][4] These protocols serve as a robust framework for researchers, scientists, and drug development professionals to characterize the spectral properties of this compound.

Physicochemical Properties of this compound

This compound is a complex organic molecule with the following properties:

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to quantify the amount of light absorbed by a sample at various wavelengths. For azo dyes like this compound, this analysis reveals information about the electronic transitions within the molecule, primarily the π–π* and n–π* transitions associated with the chromophoric azo group (-N=N-) and aromatic rings. The resulting spectrum, a plot of absorbance versus wavelength, is used to determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the dye absorbs light at that wavelength.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for determining the UV-Vis absorption spectrum and molar absorptivity of this compound.

1. Materials and Equipment:

-

This compound powder

-

High-purity solvent (e.g., deionized water, spectral grade ethanol, or methanol)[3]

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)[4]

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 100 mg/L or 1x10⁻³ M). Ensure complete dissolution, using sonication if necessary.

3. Preparation of Standard Solutions:

-

Perform a series of serial dilutions from the stock solution to prepare several standard solutions of known, lower concentrations (e.g., ranging from 0.5 mg/L to 10 mg/L).[6] This range is crucial for creating a valid calibration curve.

4. Instrument Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamps to stabilize.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200–700 nm).[6]

-

Measure the absorbance of each standard solution, starting with the least concentrated, rinsing the cuvette with the next sample before filling.

-

Record the full absorption spectrum for each concentration to identify the λmax.

5. Data Analysis:

-

Identify the λmax from the spectra. This is the wavelength at which the highest absorbance is recorded.

-

Construct a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.[4]

-

Perform a linear regression on the data. The slope of the line corresponds to the molar absorptivity (ε) if concentration is in mol/L, according to the Beer-Lambert Law (A = εbc).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While many azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, some exhibit fluorescence, which can provide valuable information about their electronic structure and environment.[7] The analysis involves measuring the excitation and emission spectra to determine the optimal excitation (λex) and emission (λem) wavelengths, the Stokes shift (the difference between λmax and λem), and the fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process.

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes the steps for characterizing the fluorescence properties of this compound.

1. Materials and Equipment:

-

Dilute solutions of this compound (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects)[8]

-

High-purity, spectral grade solvent

-

Fluorometer (spectrofluorometer)

-

Quartz cuvettes (4-sided polished)

-

Fluorescence quantum yield standard (e.g., fluorescein (B123965) in 0.1 M NaOH, Φ = 0.92)[9]

2. Instrument Setup:

-

Turn on the fluorometer and allow the excitation lamp (typically Xenon) to stabilize.

-

Place a cuvette with the pure solvent in the sample holder to measure and subtract any background signal (Raman scattering).

3. Measurement of Spectra:

-

Excitation Spectrum: Set the emission monochromator to the λmax value determined from the UV-Vis spectrum. Scan a range of excitation wavelengths (e.g., 250 nm up to the emission wavelength). The resulting spectrum reveals the optimal excitation wavelength (λex).

-

Emission Spectrum: Set the excitation monochromator to the determined λex. Scan a range of emission wavelengths, starting from a wavelength slightly higher than the excitation wavelength to avoid scattered light (e.g., λex + 20 nm to 700 nm). The resulting spectrum shows the fluorescence emission profile and the wavelength of maximum emission (λem).

4. Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and a known fluorescence standard.[8]

-

Use the same excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

Data Presentation: Summary of Spectroscopic Properties

| Parameter | Symbol | Description | This compound | Direct Yellow 27 (Reference) |

| UV-Vis Spectroscopy | ||||

| Absorption Maximum | λmax | Wavelength of maximum light absorption. | To be determined | 393 nm[10] |

| Molar Absorptivity | ε | A measure of how strongly the dye absorbs light at λmax. | To be determined | 53,000-57,000 L mol⁻¹ cm⁻¹ (at 224-230 nm)[10] |

| Fluorescence Spectroscopy | ||||

| Excitation Maximum | λex | Wavelength that produces the most intense fluorescence. | To be determined | N/A |

| Emission Maximum | λem | Wavelength of maximum fluorescence emission. | To be determined | N/A |

| Stokes Shift | Δλ | The difference between λem and λmax. | To be determined | N/A |

| Quantum Yield | Φ | The efficiency of the fluorescence process (photons emitted / photons absorbed). | To be determined | N/A |

N/A: Data not available in the cited literature.

Conclusion

The spectroscopic analysis of this compound using UV-Vis and fluorescence techniques is essential for a complete understanding of its photophysical characteristics. While specific published data for this dye is sparse, the generalized experimental protocols and data presentation framework provided in this guide offer a comprehensive approach for researchers to perform a thorough characterization. Accurate determination of absorption and emission maxima, molar absorptivity, and quantum yield is fundamental for the effective and controlled application of this dye in industrial processes, materials science, and advanced research.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. specialchem.com [specialchem.com]

- 3. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 4. science.valenciacollege.edu [science.valenciacollege.edu]

- 5. sdinternational.com [sdinternational.com]

- 6. azom.com [azom.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Direct yellow 27 | 10190-68-8 [sigmaaldrich.com]

Solubility of Direct yellow 34 in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of C.I. Direct Yellow 34 (C.I. 29060; CAS 6420-33-3), a double azo class dye. The following sections detail its solubility in aqueous and organic solvents, provide comprehensive experimental protocols for solubility determination, and present logical workflows for these procedures.

Quantitative Solubility Data

The table below includes qualitative solubility information for this compound and quantitative data for closely related direct yellow and orange dyes to serve as a reference.

| Solvent | This compound (Qualitative) | Direct Yellow 12 (Quantitative) | Direct Orange 34 (Quantitative) | Direct Yellow 11 (Qualitative) | Direct Yellow 27 (Qualitative) |

| Aqueous | |||||

| Water | Soluble, forms an orange solution[1] | 30 g/L at 80°C | 80 g/L at 90°C | Soluble | Soluble |

| Organic | |||||

| Ethanol | - | Adequately Soluble | - | - | Soluble |

| Methanol | - | - | - | - | - |

| Acetone | - | Slightly Soluble | - | Insoluble | - |

| Ethylene Glycol Ether | - | - | - | Slightly Soluble | - |

| Benzene | - | - | - | - | Slightly Soluble |

| Carbon Tetrachloride | - | - | - | - | Slightly Soluble |

| Other Organic Solvents | - | - | - | Insoluble | Insoluble |

Experimental Protocols for Solubility Determination

The solubility of a dye like this compound can be determined through several established methods. The choice of method depends on the required accuracy, the amount of sample available, and the nature of the solvent.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[2][3]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a fine filter (e.g., 0.45 µm).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the dye. For organic solvents, a rotary evaporator under reduced pressure may be used.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried dye residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility is then expressed as grams of solute per liter of solvent (g/L) or other appropriate units.

-

Spectrophotometric Method

The spectrophotometric method is a sensitive and rapid technique for determining the concentration of a colored compound in a solution, based on the Beer-Lambert law.[4][5][6] This method is particularly useful when only a small amount of the dye is available or for routine analysis.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1.1 and 1.2).

-

-

Measurement and Calculation:

-

Take a known volume of the clear, filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

Mechanism of Direct yellow 34 binding to cellulose fibers

An In-depth Technical Guide to the Binding Mechanism of Direct Yellow 34 on Cellulose (B213188) Fibers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the adsorption of this compound (DY34), a double azo class dye, onto cellulose fibers. The principles and methodologies described herein are foundational for understanding dye-substrate interactions, which can be analogously applied to the study of small molecule binding in various scientific and pharmaceutical contexts. This document details the intermolecular forces driving the binding, the experimental protocols for quantitative analysis, and the thermodynamic and kinetic principles that define the process.

The affinity of direct dyes for cellulose is a complex interplay between the molecular structures of both the dye and the fiber. This binding is primarily a physical adsorption process, driven by a combination of non-covalent intermolecular forces.

Molecular Structures

-

This compound (C.I. 29060) : As a member of the double azo class, DY34 possesses a large, planar, and aromatic structure.[1] Its molecular formula is C₃₇H₂₈N₆Na₄O₁₅S₄.[1] Key features include multiple azo groups (-N=N-) and sodium sulfonate groups (-SO₃Na), which render the dye anionic and water-soluble. The planarity of the molecule is critical for maximizing contact with the cellulose surface.

-

Cellulose Fiber : Cellulose is a linear polysaccharide composed of repeating β(1→4) linked D-glucose units.[2][3] The long polymer chains are arranged into crystalline and amorphous regions.[4] The abundance of hydroxyl (-OH) groups on the glucose units makes the cellulose surface highly polar and capable of extensive hydrogen bonding.[2] In aqueous solutions, the cellulose surface tends to acquire a slight negative charge.[5]

Driving Forces of Adsorption

The binding of this compound to cellulose is not due to the formation of covalent bonds but is facilitated by a combination of weaker intermolecular forces:

-

Van der Waals Forces : These are the primary driving forces for the adsorption of direct dyes.[6][7] The large, planar aromatic structure of DY34 allows for significant surface area contact with the linear cellulose chains, leading to strong cumulative London dispersion forces.

-

Hydrogen Bonding : Hydrogen bonds can form between the nitrogen atoms of the azo groups and the oxygen atoms of the sulfonate groups on the dye molecule, and the numerous hydroxyl groups on the cellulose surface.[6][8]

-

Ionic Interactions : Both the anionic sulfonate groups of the dye and the cellulose surface are negatively charged in water, leading to electrostatic repulsion.[5] This repulsion is overcome by adding an electrolyte, such as sodium chloride (NaCl), to the dyebath. The Na⁺ ions in the solution effectively neutralize the negative charges, reducing the energy barrier and allowing the dye molecule to approach the fiber surface for van der Waals forces and hydrogen bonding to take effect.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spectrophotometric Measurements in the Dyestuffs Industry* [opg.optica.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Fluorescent Properties of Direct Yellow 34

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 34 (C.I. 29060), a double azo class dye, is traditionally utilized in the textile and paper industries for its dyeing properties.[1] While its application as a colorant is well-established, its potential as a fluorescent molecule remains largely unexplored in publicly available literature. This technical guide outlines a comprehensive investigative framework to characterize the fluorescent properties of this compound. The protocols and methodologies detailed herein provide a roadmap for researchers to systematically evaluate this dye for potential applications in fluorescence-based assays, cellular imaging, and as a molecular probe. Due to the current scarcity of published data on its fluorescence, this document presents a hypothetical investigation, furnishing researchers with the necessary experimental designs to pioneer this area of study.

Introduction

Fluorescent dyes are indispensable tools in modern biological and pharmaceutical research, enabling the sensitive and specific detection of molecules and cellular processes.[2] The core of their utility lies in their photophysical properties: the ability to absorb light at a specific wavelength and subsequently emit it at a longer wavelength.[2] While many azo dyes are not strongly fluorescent, some exhibit fluorescence, particularly when their structure imparts rigidity and contains moieties that facilitate electron delocalization.[3][4]

This compound, with its complex aromatic structure, presents an intriguing candidate for fluorescence studies.[1] Its stilbene-related backbone, a common feature in fluorescent brighteners, further suggests a potential for luminescence.[5][6] This guide provides the experimental foundation to unlock and quantify these potential fluorescent characteristics.

Physicochemical Properties of this compound

A foundational understanding of the dye's basic properties is crucial before embarking on fluorescence characterization.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 29060 | [1] |

| CAS Number | 6420-33-3 | [1] |

| Molecular Formula | C₃₇H₂₈N₆Na₄O₁₅S₄ | [1] |

| Molecular Weight | 1016.87 g/mol | [1] |

| Chemical Class | Double Azo | [1] |

| Solubility | Soluble in water | [1] |

Proposed Experimental Investigation of Fluorescent Properties

The following sections detail the experimental protocols necessary to fully characterize the fluorescent properties of this compound.

Determination of Absorption and Emission Spectra

The first step in characterizing any potential fluorophore is to determine its absorption (excitation) and emission spectra.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., ultrapure water or a buffer solution such as PBS, pH 7.4).

-

From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance maximum between 0.1 and 0.2 to minimize inner filter effects. A starting concentration of 10 µg/mL is recommended for initial scans.

-

-

Absorption Spectroscopy:

-

Using a UV-Visible spectrophotometer, measure the absorbance spectrum of the diluted this compound solution from 200 nm to 700 nm.

-

The wavelength at which the maximum absorbance is observed (λmax) will provide an approximation of the optimal excitation wavelength. For some direct yellow dyes, this has been observed around 430 nm.

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Scan the emission spectrum across a range of wavelengths starting from approximately 20 nm above the excitation wavelength to 800 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

To determine the optimal excitation spectrum, set the emission monochromator to the determined λem and scan the excitation wavelengths. The peak of this scan will be the excitation maximum (λex).

-

Hypothetical Data Presentation:

| Parameter | Hypothetical Value |

| Excitation Maximum (λex) | 435 nm |

| Emission Maximum (λem) | 520 nm |

| Stokes Shift (λem - λex) | 85 nm |

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Experimental Protocol:

-

Sample Preparation: Prepare a series of at least five known concentrations of this compound in the chosen solvent.

-

Absorbance Measurement: Measure the absorbance of each concentration at the determined λmax.

-

Calculation: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting linear regression is the molar extinction coefficient.

Hypothetical Data Presentation:

| Parameter | Hypothetical Value |

| Molar Extinction Coefficient (ε) at λmax | 35,000 M⁻¹cm⁻¹ |

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Experimental Protocol (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescent standard with an absorption and emission profile that overlaps with that of this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) or Fluorescein in 0.1 M NaOH (Φ = 0.95) are common standards.

-

Sample Preparation: Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Data Acquisition:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

-

-

Calculation: The quantum yield is calculated using the following equation: ΦX = ΦS * (GradX / GradS) * (ηX² / ηS²) Where:

-

Φ is the quantum yield

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Subscripts X and S refer to the sample and standard, respectively.

-

Hypothetical Data Presentation:

| Parameter | Hypothetical Value |

| Fluorescence Quantum Yield (Φ) | 0.15 |

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

Experimental Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the λex of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Acquire the fluorescence decay curve by measuring the time delay between the excitation pulse and the detection of the first emitted photon.

-

Collect data until a sufficient number of photons (typically 10,000 in the peak channel) have been accumulated to generate a smooth decay curve.

-

-

Data Analysis: Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Hypothetical Data Presentation:

| Parameter | Hypothetical Value |

| Fluorescence Lifetime (τ) | 2.5 ns |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Spectroscopic Characterization.

Caption: Workflow for Quantitative Fluorescence Analysis.

Potential Applications in Research and Drug Development

Should this compound exhibit favorable fluorescent properties, several applications can be envisioned:

-

Fluorescent Probe Development: With appropriate chemical modification, it could be developed into a targeted probe for specific biomolecules or cellular organelles.

-

High-Throughput Screening: A fluorescent signal could be modulated by drug-target interactions, enabling its use in high-throughput screening assays.

-

Cellular Imaging: If cell-permeable and non-toxic, it could serve as a stain for specific cellular compartments.

Conclusion

While the fluorescent properties of this compound are not currently documented, its chemical structure suggests that an investigation is warranted. This technical guide provides a comprehensive and systematic approach for researchers to characterize its potential as a fluorophore. The detailed experimental protocols and workflows serve as a practical starting point for such an investigation. The elucidation of these properties could unveil a novel and accessible fluorescent tool for the scientific community, with potential impacts on various fields of research and development.

References

The Untapped Potential of Direct Yellow 34 in Amyloid Fibril Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification and characterization of amyloid fibrils are cornerstones of research into neurodegenerative diseases and systemic amyloidoses. While a number of dyes are routinely used for this purpose, the vast chemical space of potential amyloid-binding compounds remains largely unexplored. This technical guide delves into the potential of Direct Yellow 34 (C.I. 29060), a diazo dye traditionally used in the textile and paper industries, as a novel agent for staining amyloid fibrils. Due to a lack of direct experimental evidence for this application, this paper provides a comprehensive theoretical assessment based on a comparative structural analysis with established amyloid-binding dyes. Detailed experimental protocols for these established dyes are provided to serve as a foundational methodology for future investigations into this compound.

Introduction to Amyloid Fibril Staining

Amyloid fibrils are insoluble protein aggregates characterized by a cross-β-sheet structure. Their deposition in tissues is a hallmark of numerous debilitating diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. The specific staining of these structures is crucial for their histopathological identification and for the in vitro study of their aggregation kinetics.

The binding of dyes to amyloid fibrils is thought to be mediated by the dye's planar, aromatic structure, which allows it to intercalate into the β-sheet-rich grooves of the fibril. This interaction often results in a detectable change in the dye's optical properties, such as a shift in its absorption spectrum or an enhancement of its fluorescence.

Comparative Analysis of this compound and Established Amyloid-Binding Dyes

While no studies to date have reported the use of this compound for amyloid staining, a comparison of its chemical structure with that of well-known amyloid dyes—Congo Red, Chrysamine G, and Thioflavin S—can offer insights into its potential.

Structural Comparison

| Feature | This compound (C.I. 29060) | Congo Red | Chrysamine G | Thioflavin S (Direct Yellow 7) |

| Molecular Formula | C₃₇H₂₈N₆Na₄O₁₅S₄[1] | C₃₂H₂₂N₆Na₂O₆S₂ | C₂₈H₁₈N₂O₆ | Mixture of methylated and sulfonated primuline (B81338) derivatives |

| Molecular Weight | 1016.87 g/mol [1] | 696.66 g/mol | 482.44 g/mol | Variable |

| Dye Class | Direct Diazo Dye[1] | Direct Diazo Dye | Diazo Dye (Congo Red analogue)[2] | Direct Thiazole Dye |

| Core Structure | Two Naphthalene (B1677914) and two Anisole derivatives linked by azo bonds | Biphenyl core with two naphthalene sulfonic acid moieties linked by azo bonds | Biphenyl core with two salicylic (B10762653) acid moieties linked by azo bonds | Benzothiazole ring system |

| Key Functional Groups | Sulfonate groups, Azo groups, Methoxy groups | Sulfonate groups, Amino groups, Azo groups | Carboxyl groups, Hydroxyl groups, Azo groups | Sulfonate groups, Amino group, Thiazole ring |

| Planarity | Potentially high due to extensive conjugated system | High | High | High |

This compound possesses a large, planar structure with an extensive system of conjugated double bonds, a characteristic shared with Congo Red and Chrysamine G. The presence of multiple sulfonate groups could enhance its water solubility and potentially interact with charged residues on the surface of amyloid fibrils. Its symmetrical, linear arrangement of aromatic rings linked by azo groups is reminiscent of the structure of Congo Red, a gold standard in amyloid staining.

Congo Red and its analogue, Chrysamine G , are known to bind to amyloid fibrils with their long axis parallel to the fibril axis.[3] Their planar, hydrophobic surfaces are thought to interact with the hydrophobic grooves of the cross-β structure. The negatively charged sulfonate or carboxyl groups at the ends of the molecules likely play a role in orienting the dye and stabilizing the binding.

Thioflavin S , a fluorescent dye, also possesses a planar, aromatic structure that allows it to bind to amyloid fibrils, resulting in a significant increase in its fluorescence quantum yield.[4]

Based on these structural similarities, it is plausible that this compound could also bind to amyloid fibrils. However, its larger size and the specific arrangement of its functional groups may influence its binding affinity, specificity, and spectral properties upon binding.

Experimental Protocols for Amyloid Fibril Staining

The following protocols for established amyloid-staining dyes can serve as a starting point for investigating the potential of this compound. Researchers would need to optimize parameters such as dye concentration, staining time, and differentiation steps.

Congo Red Staining for Histological Sections

This method is used for the detection of amyloid in formalin-fixed, paraffin-embedded tissue sections.[5][6]

Solutions:

-

Congo Red Solution:

-

Congo Red: 0.5 g

-

Ethanol (B145695) (80%): 100 mL

-

Potassium hydroxide (B78521) (1%): 1 mL

-

-

Alkaline Alcohol Solution for Differentiation:

-

Ethanol (80%): 100 mL

-

Potassium hydroxide (1%): 1 mL

-

-

Mayer's Hematoxylin (B73222) (for counterstaining)

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in Congo Red solution for 20-60 minutes.

-

Rinse in distilled water.

-

Differentiate briefly (5-10 dips) in the alkaline alcohol solution.

-

Rinse thoroughly in tap water for 5 minutes.

-

Counterstain with Mayer's hematoxylin for 30-60 seconds.

-

Rinse in tap water.

-

Dehydrate through graded alcohols.

-

Clear in xylene and mount.

Expected Results:

-

Amyloid deposits: Red to pinkish-red. Under polarized light, they should exhibit an apple-green birefringence.

-

Nuclei: Blue.

Thioflavin S Staining for Fluorescent Detection

This protocol is suitable for detecting amyloid plaques in tissue sections using fluorescence microscopy.[7][8]

Solutions:

-

Thioflavin S Solution (1% w/v):

-

Thioflavin S: 1 g

-

Distilled water: 100 mL

-

Filter before use.

-

-

Ethanol Solutions: 50%, 70%, 80%, 95%, and 100%

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Incubate sections in filtered 1% aqueous Thioflavin S solution for 8-10 minutes in the dark.

-

Differentiate by washing in 70% ethanol for 5 minutes.

-

Rinse in 50% ethanol for 3 minutes.

-

Rinse in distilled water.

-

Mount with an aqueous mounting medium.

Expected Results:

-

Amyloid deposits: Exhibit a bright green to yellow-green fluorescence.

In Vitro Fibril Staining with Chrysamine G

This method can be adapted for in vitro assays to screen for amyloid-binding compounds.

Solutions:

-

Chrysamine G Stock Solution (1 mM): Dissolve Chrysamine G in DMSO.

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Pre-formed Amyloid Fibrils

Procedure:

-

Incubate pre-formed amyloid fibrils with varying concentrations of Chrysamine G in PBS.

-

After a suitable incubation period (e.g., 30 minutes at room temperature), measure the absorbance spectrum (typically between 350-600 nm).

-

Binding is indicated by a shift in the maximum absorbance of Chrysamine G.

Visualization of Methodologies and Pathways

General Workflow for Histological Staining of Amyloid Fibrils

Caption: General experimental workflow for histological staining of amyloid fibrils in tissue sections.

Hypothetical Binding Mechanism of a Direct Dye to Amyloid Fibrils

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]

- 6. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 7. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzforum.org [alzforum.org]

The Untapped Potential of Direct Yellow 34: A Theoretical Framework for its Application as a Novel Biological Probe

For Immediate Release

While traditionally utilized in the textile industry, the chemical properties of C.I. Direct Yellow 34 (C.I. 29060) present a compelling case for its exploration as a novel fluorescent probe in biological research. This technical guide outlines a theoretical framework for the validation and application of this compound, offering researchers, scientists, and drug development professionals a roadmap to potentially unlock a new tool for cellular and molecular investigation. To date, the use of this compound as a biological probe is not established in scientific literature; the following guide is therefore a prospective look at its possibilities, drawing upon established principles of probe development and application.

Physicochemical Properties and Spectroscopic Potential

This compound is a double azo dye with the molecular formula C₃₇H₂₈N₆Na₄O₁₅S₄ and a molecular weight of 1016.87 g/mol [1]. Its chemical structure, characterized by an extended π-conjugated system typical of azo dyes, is the basis for its chromophoric properties and suggests the potential for fluorescence, a key characteristic of many biological probes[2][3]. While its primary application has been in dyeing cellulose (B213188) fibers and paper, its solubility in water and distinct colorimetric responses to changes in pH (turning blue in strong sulfuric acid and forming a yellow precipitate in a 10% sodium hydroxide (B78521) solution) indicate a sensitivity to its chemical environment that could be exploited for sensing applications in biological systems[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound, 29060 | [1] |

| CAS Registry Number | 6420-33-3 | [1] |

| Molecular Formula | C₃₇H₂₈N₆Na₄O₁₅S₄ | [1] |

| Molecular Weight | 1016.87 g/mol | [1] |

| Molecular Structure | Double azo class | [1] |

| Appearance | Red-light yellow | [1] |

| Solubility | Soluble in water (forms an orange solution) | [1] |

A Roadmap for Validation: Hypothetical Experimental Protocols

To establish this compound as a viable biological probe, a series of validation experiments would be necessary. The following protocols are hypothetical and based on standard methodologies for characterizing new fluorescent probes.

Spectroscopic Characterization

Objective: To determine the excitation and emission spectra of this compound in biologically relevant buffers and assess its quantum yield and photostability.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in molecular biology grade water.

-

Working Solution Preparation: Dilute the stock solution in a series of buffers with varying pH (e.g., PBS at pH 6.0, 7.4, and 8.0) to a final concentration of 1-10 µM.

-

Spectroscopic Analysis:

-

Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).

-

Measure the fluorescence emission spectrum using a spectrofluorometer at an excitation wavelength corresponding to the determined λmax.

-

Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).

-

Assess photostability by continuous exposure to the excitation light and monitoring the decrease in fluorescence intensity over time.

-

In Vitro Cytotoxicity Assay

Objective: To evaluate the potential toxic effects of this compound on cultured cells.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate and culture until 70-80% confluency.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include an untreated control.

-

Viability Assessment: Perform a standard MTT or PrestoBlue assay to quantify cell viability.

-

Data Analysis: Calculate the IC₅₀ value to determine the concentration at which the dye exhibits significant cytotoxicity.

Cellular Staining and Imaging

Objective: To determine if this compound can permeate cell membranes and localize to specific subcellular compartments.

Methodology:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Staining: Incubate the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay) for a defined period (e.g., 30-60 minutes).

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound dye.

-

Imaging: Acquire images using a fluorescence microscope with appropriate filter sets based on the determined excitation and emission spectra.

-

Co-localization (Optional): Co-stain with known organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) to assess subcellular localization.

Potential Applications in Biological Research: A Forward Look

Assuming successful validation, this compound could potentially be developed into a versatile probe for various applications.

Environmental Sensing

The observed colorimetric changes of this compound in response to pH suggest it could be a candidate for developing a ratiometric fluorescent pH sensor. Changes in the cellular microenvironment are associated with numerous physiological and pathological processes, including cancer and apoptosis.

Staining of the Extracellular Matrix

Given its anionic nature and relatively large molecular size, this compound may not readily cross live cell membranes. This property could be advantageous for specifically labeling components of the extracellular matrix (ECM).

A Scaffold for Targeted Probes

The chemical structure of this compound offers multiple sites for chemical modification. This opens up the possibility of conjugating it to targeting moieties such as antibodies, peptides, or small molecules to create probes that specifically bind to proteins of interest or accumulate in particular tissues.

Visualizing the Path Forward: Diagrams and Workflows

To illustrate the proposed research and development pipeline, the following diagrams have been generated using the DOT language.

Caption: A proposed workflow for the validation and development of this compound as a biological probe.

Caption: Conceptual diagram illustrating the synthesis of a targeted probe using this compound as a scaffold.

Conclusion

While the journey of this compound from a textile dye to a biological probe is currently theoretical, its chemical characteristics provide a strong foundation for such an exploration. The methodologies and potential applications outlined in this guide offer a starting point for researchers to investigate its utility. Should these initial steps prove fruitful, this compound could represent a novel and cost-effective addition to the molecular toolkit of biological and biomedical research, enabling new avenues of discovery in cellular imaging and diagnostics. The scientific community is encouraged to embark on the characterization and validation of this and other readily available dyes, as they may hold untapped potential for advancing our understanding of complex biological systems.

References

Safety data sheet and handling information for Direct yellow 34 in a lab setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for Direct Yellow 34 (C.I. 29060; CAS No. 6420-33-3) in a laboratory setting. The information is intended to support researchers, scientists, and professionals in drug development in the safe management and use of this substance.

Chemical and Physical Properties

This compound is a diazo chemical class, water-soluble dye.[1] Proper identification is crucial to ensure appropriate safety measures are taken. It is important to distinguish it from "Pigment Yellow 34," a lead-based compound with a different CAS number and significantly different hazard profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6420-33-3 | [1][2][3][4] |

| C.I. Name | This compound | [3] |

| C.I. Number | 29060 | [1][3][4] |

| Molecular Formula | C₃₇H₂₈N₆Na₄O₁₅S₄ | [3] |

| Molecular Weight | 1016.87 g/mol | [3][4] |

| Appearance | Yellow to Reddish-Yellow Powder | [1][4] |

| Solubility | Soluble in water (forms an orange solution) | [3] |

| Synonyms | Direct Fast Yellow 3RL, Tetrasodium (B8768297) 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) | [2][4] |

Hazard Identification and Classification

General Hazards of Azo Dyes:

-

Skin and Eye Irritation: May cause irritation upon contact.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Carcinogenicity: Some azo dyes can release carcinogenic aromatic amines.[5][6]

GHS Product Identifier (from a partial SDS):

-

Product Name: tetrasodium 3,3'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)[2]

Due to the lack of specific toxicological data, it is prudent to treat this compound as a potentially hazardous substance.

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Table 2: Exposure Control and Personal Protection Measures

| Control Measure | Specification |

| Engineering Controls | |

| Ventilation | Work with the powder form of the dye in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust. |

| Eyewash Station | An operational eyewash station should be readily accessible in the immediate work area. |

| Safety Shower | A safety shower should be available in the laboratory. |

| Personal Protective Equipment (PPE) | |

| Eye Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator for particulates is recommended. |

Safe Handling and Storage Procedures

Adherence to standard laboratory safety protocols is essential when handling this compound.

Handling

-

Avoid generating dust.

-

Avoid contact with skin and eyes.

-

Do not ingest or inhale.

-

Wash hands thoroughly after handling.

-

Use dedicated equipment and clean it thoroughly after use.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release and Disposal

Accidental Release

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Follow the same procedure as for small spills.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols and Workflows

While no specific experimental protocols for this compound were found, the following generalized workflow for handling potent or hazardous powders in a laboratory setting should be adopted.

Generalized Experimental Workflow for Handling this compound Powder

Caption: Generalized workflow for the safe handling of this compound powder in a laboratory.

Logical Relationship for Hazard Response

Caption: Logical workflow for responding to an accidental spill or exposure to this compound.

References

Methodological & Application

Application Notes and Protocols for Plant Cell Wall Imaging using Direct Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for staining plant cell walls using direct dyes for fluorescence microscopy. While specific information for Direct Yellow 34 is limited in readily available literature, this document outlines a general protocol adapted from established methods for similar direct dyes, such as Direct Red 23 (also known as Pontamine Fast Scarlet 4B) and Direct Yellow 96. These dyes are effective for visualizing cellulose (B213188) and other cell wall components.

Introduction

Direct dyes are a class of dyes that can bind directly to substrates like cellulose without the need for a mordant. In plant biology, fluorescent direct dyes are valuable tools for imaging the architecture of cell walls. They allow for the visualization of cellulose microfibrils and the overall structure of the cell wall, which is crucial for studies in plant development, cell biology, and pathology. Staining with these dyes can be used to analyze cell wall integrity, study the effects of genetic mutations, or assess the impact of chemical treatments on cell wall structure.

Principle of Staining

Direct dyes, such as this compound, Direct Red 23, and Direct Yellow 96, are thought to bind to the cellulose component of the plant cell wall through hydrogen bonding and van der Waals forces. Their elongated molecular structure aligns with the linear cellulose polymers. When excited with the appropriate wavelength of light, these dyes fluoresce, allowing for the visualization of the cell wall using fluorescence or confocal microscopy. The choice of dye and imaging parameters will depend on the specific research question and the available microscopy setup.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for staining plant tissues with direct dyes.

Materials and Reagents

-

Plant material (e.g., Arabidopsis thaliana seedlings, root tips, or sectioned tissues)

-

Direct dye (e.g., this compound, Direct Red 23, or Direct Yellow 96)

-

Clearing solution (e.g., ClearSee)[1]

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS) (optional)

-

Mounting medium (e.g., ClearSee solution or 50-70% glycerol)

-

Microscope slides and coverslips

-

Confocal or fluorescence microscope

Equipment

-

Fume hood

-

Gentle agitator/shaker

-

Pipettes and pipette tips

-

Forceps and fine paintbrushes for sample handling

-

Vacuum desiccator (optional, for vacuum infiltration)

Staining Protocol

This protocol is a general guideline and may require optimization for different plant species and tissues.

-

Sample Preparation (Fixation and Clearing):

-

For thicker samples or to improve dye penetration, fixation and clearing are recommended. For thin samples, this step may be omitted.[2]

-

Fixation (Optional): Immerse samples in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and apply a vacuum for 1 hour or incubate overnight at 4°C.[2] Wash the samples three times with PBS.

-